molecular formula C21H32O3 B086885 5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester CAS No. 15173-62-3

5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester

Cat. No. B086885
CAS RN: 15173-62-3
M. Wt: 332.5 g/mol
InChI Key: HBWNDDMAMLEDKM-OSQVXGLNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester is a synthetic steroid hormone that has been the subject of extensive scientific research due to its various biochemical and physiological effects. This compound is commonly referred to as 5-Androstenedione, and it is an important precursor in the biosynthesis of testosterone and estradiol in humans.

Mechanism Of Action

The mechanism of action of 5-Androstenedione involves its conversion to testosterone and estradiol through the action of the enzymes 17β-hydroxysteroid dehydrogenase and aromatase, respectively. These hormones then bind to their respective receptors in target tissues, leading to various physiological effects.

Biochemical And Physiological Effects

5-Androstenedione has been shown to have various biochemical and physiological effects in both males and females. In males, it can stimulate the production of testosterone, leading to increased muscle mass, strength, and libido. In females, it can be converted to estradiol, leading to improved bone density and reduced risk of osteoporosis.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Androstenedione in lab experiments is its relatively low cost and availability. However, one limitation is that its conversion to testosterone and estradiol can be influenced by various factors such as age, gender, and hormonal status, which can affect the reproducibility of results.

Future Directions

1. Further studies are needed to explore the potential therapeutic applications of 5-Androstenedione in various medical conditions.
2. Investigation of the effects of 5-Androstenedione on other physiological systems such as the immune system and cardiovascular system.
3. Development of more efficient and cost-effective synthesis methods for 5-Androstenedione.
4. Exploration of the effects of 5-Androstenedione on aging and age-related diseases.
5. Investigation of the potential use of 5-Androstenedione as a performance-enhancing agent in sports.

Synthesis Methods

The synthesis of 5-Androstenedione involves the oxidation of dehydroepiandrosterone (DHEA) using various chemical reagents such as chromium trioxide, potassium permanganate, or ozone. The resulting product is then subjected to a reaction with methanol and hydrochloric acid to form the methyl ester derivative of 5-Androstenedione.

Scientific Research Applications

5-Androstenedione is widely used in scientific research as a precursor for the synthesis of other steroid hormones such as testosterone and estradiol. It has also been studied for its potential use as a therapeutic agent for various medical conditions such as breast cancer, osteoporosis, and hypogonadism.

properties

CAS RN

15173-62-3

Product Name

5beta-Androstane-17beta-carboxylic acid, 1-oxo-, methyl ester

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

methyl (5S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-1-oxo-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C21H32O3/c1-20-12-11-16-14(15(20)9-10-17(20)19(23)24-3)8-7-13-5-4-6-18(22)21(13,16)2/h13-17H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,20-,21-/m0/s1

InChI Key

HBWNDDMAMLEDKM-OSQVXGLNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@H]4[C@@]3(C(=O)CCC4)C

SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C(=O)CCC4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C(=O)CCC4)C

synonyms

1-Oxo-5β-androstane-17β-carboxylic acid methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.